Product packaging for Isolithocholate(Cat. No.:)

Isolithocholate

Cat. No.: B1256193
M. Wt: 375.6 g/mol
InChI Key: SMEROWZSTRWXGI-WFVDQZAMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Isolithocholate is a secondary bile acid formed from chenodeoxycholate by bacterial action in the gut . As a steroidal amphipathic molecule derived from cholesterol catabolism, it functions as a physiological detergent in laboratory research settings. This role is crucial for studies focused on the solubilization, excretion, absorption, and transport of fats and sterols in the intestine and liver . Researchers utilize this compound to explore the enterohepatic circulation and its influence on key enzymes involved in cholesterol homeostasis . Its applications extend to fundamental biological research, pharmaceutical development for investigating drug efficacy and safety in preclinical studies, and diagnostic research for developing new assays . This product is strictly labeled for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. RUO products are essential tools for scientific investigation but have not been evaluated by regulatory agencies like the FDA for clinical applications . Using RUO products for clinical diagnostics can lead to inaccurate results and poses significant patient risks .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H39O3- B1256193 Isolithocholate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H39O3-

Molecular Weight

375.6 g/mol

IUPAC Name

(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/p-1/t15-,16-,17+,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

SMEROWZSTRWXGI-WFVDQZAMSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of Isolithocholate Formation

Precursor Compounds and Substrate Specificity for Isolithocholate Synthesis

The generation of this compound by the gut microbiota relies on the availability of specific precursor bile acids. The primary substrates for this biotransformation are lithocholic acid (LCA) and its sulfated conjugate.

Lithocholic Acid (LCA) and Lithocholic Acid 3α-Sulfate as Microbial Precursors

Lithocholic acid (LCA), a secondary bile acid, serves as a direct precursor for the microbial synthesis of this compound. caymanchem.commedchemexpress.com LCA itself is formed in the colon through the bacterial 7α-dehydroxylation of the primary bile acid chenodeoxycholic acid (CDCA). taylorandfrancis.comwikipedia.org Additionally, lithocholic acid 3α-sulfate can also be metabolized by human fecal bacteria to form this compound, indicating that sulfation does not prevent this particular microbial transformation. caymanchem.commedchemexpress.com

3-oxo-5β-cholan-24-oate as an Intermediate

The conversion of lithocholic acid to this compound proceeds through an intermediate compound known as 3-oxo-5β-cholan-24-oate, also referred to as 3-ketolithocholic acid. enzyme-database.orgscbt.comnih.gov This intermediate is formed by the oxidation of the 3α-hydroxyl group of lithocholic acid. The subsequent reduction of the keto group at the C-3 position, but in the β-configuration, leads to the formation of this compound (3β-hydroxy-5β-cholan-24-oic acid). enzyme-database.org

Microbial Enzymatic Contributions to this compound Biosynthesis

The transformation of precursor bile acids into this compound is catalyzed by specific enzymes produced by members of the gut microbiota. This process, known as epimerization, alters the stereochemistry of the hydroxyl group at the C-3 position.

Role of 3β-Hydroxysteroid Dehydrogenase (3β-HSDH) in 3-Epimerization

The key enzymatic step in the formation of this compound from the 3-oxo intermediate is the 3-epimerization, which is catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSDH). researchgate.net This enzyme facilitates the reduction of the 3-oxo group of 3-oxo-5β-cholan-24-oate to a 3β-hydroxyl group, resulting in the formation of this compound. enzyme-database.org This is a distinct enzymatic activity from the 3α-hydroxysteroid dehydrogenases that are also prevalent in the gut and are involved in other bile acid modifications. The 3β-HSDH enzymes are crucial for the production of iso-bile acids. enzyme-database.orgnih.gov

Identification of Specific Bacterial Species and Strains (e.g., Mediterraneibacter gnavus) Involved

Specific bacterial species residing in the gut have been identified as producers of this compound. Notably, Mediterraneibacter gnavus (formerly known as Ruminococcus gnavus) has been shown to be a significant producer of iso-bile acids. ebi.ac.ukmdpi.com This gram-positive anaerobic bacterium is a common member of the human gut microbiota. nih.gov The ability of M. gnavus to perform this biotransformation highlights its role in diversifying the bile acid pool in the gut. mdpi.com

Microbial Biotransformation Mechanisms of Bile Acids to Iso-Bile Acids

The formation of iso-bile acids, such as this compound, is a part of the broader array of bile acid biotransformations carried out by the gut microbiota. tandfonline.com These transformations include deconjugation, dehydroxylation, oxidation, and epimerization. mdpi.comunite.it The conversion to iso-bile acids specifically involves the oxidation of a hydroxyl group to a keto group, followed by the stereospecific reduction of that keto group to a hydroxyl group with the opposite orientation (e.g., from α to β). mdpi.com This process of epimerization, which yields iso-bile acids, is a key mechanism by which gut microbes can alter the structure and biological activity of host-derived bile acids. tandfonline.comunite.it

Host Enzymatic Contributions to this compound Formation

The formation of this compound from its precursor, 3-keto-5β-cholanoic acid, is significantly influenced by enzymes within the human liver.

Human Liver Cytosolic Enzymes and Reductase Activity

The cytosol of human liver cells contains enzymes capable of reducing 3-keto-5β-cholanoic acid. ebi.ac.uk Research has demonstrated that these cytosolic enzymes can produce both lithocholic acid and isolithocholic acid. ebi.ac.uk The specific product formed is highly dependent on the experimental conditions, particularly pH and the type of coenzyme present. ebi.ac.uk The reduction of the 3-keto group to a 3β-hydroxyl group, a key step in forming this compound, is catalyzed by one or more 3β-hydroxysteroid dehydrogenases (3β-HSDs). ebi.ac.uk Evidence suggests the presence of at least two distinct enzymes in the human liver cytosol that can perform this reduction, each with different optimal conditions. ebi.ac.uk These enzymes are part of the larger family of oxidoreductases that catalyze the interconversion of ketones and alcohols. nih.gov

Coenzyme Dependency (NADPH/NADH) and pH Influence on Epimerization

The stereospecific reduction of 3-keto-5β-cholanoic acid is critically dependent on the coenzyme provided—either nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH)—and the surrounding pH. ebi.ac.ukwikipedia.org

With NADPH: When NADPH is the coenzyme, the reduction of 3-keto-5β-cholanoic acid by human liver cytosol leads to the formation of isolithocholic acid at a pH of 6.0 or lower. ebi.ac.uk Conversely, at a pH of 7.0 or higher, the primary product is lithocholic acid. ebi.ac.uk

With NADH: In the presence of NADH as the coenzyme, human liver cytosol exclusively produces isolithocholic acid, regardless of the pH. ebi.ac.uk

This differential activity based on pH and coenzyme availability points to the existence of at least two separate enzymes or enzymatic activities responsible for the 3-epimerization. ebi.ac.uk One enzyme appears to be NADPH-dependent and pH-sensitive, capable of producing both epimers, while the other is NADH-dependent and specific for the formation of the 3β-hydroxy configuration of this compound. ebi.ac.uk

The following table summarizes the influence of coenzyme and pH on the products formed from the reduction of 3-keto-5β-cholanoic acid by human liver cytosol in vitro.

CoenzymepH LevelPrimary Product(s)
NADPH ≤ 6.0Isolithocholic acid
NADPH ≥ 7.0Lithocholic acid
NADH AnyIsolithocholic acid

Table 1: Influence of Coenzyme and pH on this compound Formation. Data sourced from in vitro studies of human liver cytosol. ebi.ac.uk

Molecular Genetics and Regulation of this compound-Synthesizing Enzymes

The specific genes encoding the human cytosolic 3β-hydroxysteroid dehydrogenases responsible for this compound synthesis from 3-keto precursors are not fully elucidated in the provided context. However, the broader principles of enzyme regulation offer a framework for understanding how their activity might be controlled.

The synthesis and activity of enzymes are regulated through several mechanisms to maintain cellular homeostasis. snscourseware.org These include:

Control of Enzyme Synthesis: The expression of genes encoding enzymes can be induced or repressed in response to various signals, altering the total amount of available enzyme. fsu.edu This is a relatively slow process. fsu.edu

Covalent Modification: The activity of existing enzymes can be rapidly altered through covalent modifications such as phosphorylation or dephosphorylation. libretexts.org This is a common regulatory mechanism for many metabolic enzymes. snscourseware.orgslideshare.net

Allosteric Regulation: Enzyme activity can be modulated by the binding of effector molecules to a site other than the active site, known as an allosteric site. slideshare.net This can either activate or inhibit the enzyme. Feedback inhibition, where the end product of a metabolic pathway inhibits an earlier enzyme in that pathway, is a common form of allosteric regulation. libretexts.org

Metabolic Transformations and Catabolism of Isolithocholate

Conjugation Pathways and Isolithocholate Derivatives

Conjugation is a key metabolic process for bile acids, increasing their water solubility and facilitating their transport and excretion. While primary bile acids are conjugated in the liver with glycine (B1666218) or taurine (B1682933), this compound, as a secondary bile acid, can also undergo conjugation, and recent research highlights microbial conjugation as well.

Glycine and Taurine Conjugation of this compound

In the liver, bile acids are primarily conjugated with either glycine or taurine via an amide bond, a process catalyzed by bile acid-CoA amino acid N-acyltransferase (BAAT). biorxiv.org This conjugation significantly impacts the physicochemical properties of bile acids, including their pKa and solubility. annualreviews.org While the primary site of glycine and taurine conjugation for bile acids is the liver, microbial communities in the gut also possess the ability to conjugate bile acids with various amino acids, including glycine and taurine, producing microbially conjugated bile acids (MCBAs). biorxiv.orgbiorxiv.orgnih.govresearchgate.net These microbial conjugation events can occur at the C24 acyl site, similar to hepatic conjugation. biorxiv.orgnih.gov

Glycine conjugation involves the formation of an amide bond between the carboxyl group of the bile acid and the amino group of glycine. wikipedia.orgnih.gov Taurine conjugation similarly involves an amide linkage with the amino group of taurine, an amino sulfonic acid. nih.govnih.gov Taurine conjugates tend to be more resistant to precipitation in acidic conditions compared to glycine conjugates due to the lower pKa of the sulfonic acid group. annualreviews.org

Sulfate (B86663) and Glucuronide Conjugation Pathways of this compound

In addition to glycine and taurine conjugation, bile acids, including lithocholic acid and likely its epimer this compound, can undergo sulfation and glucuronidation. Sulfation involves the addition of a sulfo group, typically at a hydroxyl position. nih.gov Lithocholic acid 3α-sulfate is a known form of sulfated lithocholic acid. lipidmaps.orgcaymanchem.com Sulfation generally increases the water solubility of bile acids, promoting their excretion.

Deconjugation Mechanisms of this compound Conjugates

Deconjugation, the cleavage of the amide bond linking the bile acid to its conjugated amino acid (glycine or taurine), is a critical step in bile acid metabolism that primarily occurs in the intestinal tract and is largely mediated by gut bacteria. biorxiv.orgmdpi.comunite.it

Microbial Bile Salt Hydrolases (BSHs) in Deconjugation

Bile salt hydrolases (BSHs) are microbial enzymes that catalyze the deconjugation of conjugated bile acids. mdpi.comunite.itwikipedia.orgnih.gov This process involves the hydrolysis of the amide bond, releasing the unconjugated bile acid and the free amino acid (glycine or taurine). nih.govmdpi.comunite.itjmb.or.kr BSH activity is widespread among gut bacteria, including species from the genera Lactobacillus, Bifidobacterium, Enterococcus, Clostridium, Fusobacterium, and Bacteroides. mdpi.comjmb.or.kr BSHs are members of the N-terminal nucleophilic hydrolase family and contain a catalytic Cys2 nucleophile residue. wikipedia.org The deconjugation reaction begins with the recognition of the conjugated bile salt substrate, followed by a nucleophilic attack by the catalytic cysteine on the amide bond. wikipedia.org While BSHs are traditionally known for deconjugating glycine and taurine conjugates, recent research indicates some BSHs may also be involved in the formation of microbially conjugated bile acids. biorxiv.orgresearchgate.net

Impact of Deconjugation on Subsequent Metabolic Fates

Deconjugation by BSHs is considered a "gateway" reaction in microbial bile acid metabolism, as it makes unconjugated bile acids available for further transformations by other gut bacteria. biorxiv.org Unconjugated bile acids are generally more hydrophobic than their conjugated counterparts, which affects their reabsorption in the intestine and their potential for further microbial modifications. biorxiv.org The increased hydrophobicity of unconjugated bile acids can lead to reduced reabsorption via passive diffusion, potentially increasing their fecal excretion. mdpi.comunite.it Furthermore, unconjugated bile acids, including lithocholic acid and its epimer this compound, can be substrates for other microbial enzymes, such as hydroxysteroid dehydrogenases (HSDHs) and enzymes encoded by the bile acid inducible (bai) operon, which can perform reactions like dehydroxylation or oxidation. biorxiv.orgnih.gov The deconjugation status of bile acids also influences their interaction with host receptors, such as the farnesoid X receptor (FXR) and TGR-5, which play roles in regulating bile acid synthesis, transport, and host metabolism. unite.itwikipedia.orgnih.govelifesciences.org Thus, microbial deconjugation of this compound conjugates significantly impacts the pool of bile acids available for further microbial and host-mediated transformations and signaling.

Further Microbial and Host-Mediated Modifications of this compound

Beyond conjugation and deconjugation, this compound can undergo further modifications catalyzed by both gut microbes and host enzymes. As an unconjugated secondary bile acid, this compound is a substrate for microbial transformations, including epimerization and oxidation, primarily mediated by bacterial hydroxysteroid dehydrogenases (HSDHs). These enzymes can interconvert hydroxyl groups at various positions on the steroid structure, potentially altering the biological activity of this compound. For example, HSDHs can catalyze the oxidation of hydroxyl groups to keto groups or the reduction of keto groups to hydroxyl groups.

Host-mediated metabolism of this compound can also occur, although the extent may be less compared to primary bile acids. Host enzymes, particularly in the liver, can further metabolize this compound, potentially through oxidation or other phase I and phase II metabolic reactions, although conjugation pathways (sulfation and glucuronidation) are considered major routes for increasing the excretion of hydrophobic bile acids like lithocholate and likely this compound.

Epimerization and Hydroxylation of this compound Derivatives

While the direct epimerization and hydroxylation specifically of this compound derivatives are not extensively detailed in the provided results, the metabolic processes involving epimerization and hydroxylation are known to occur with other bile acids and their derivatives, often mediated by gut bacteria. ebi.ac.uknih.gov For instance, the formation of iso-bile acids like isolithocholic acid from lithocholic acid involves microbial transformation, which can include epimerization of the hydroxyl group at the 3-position. lipidmaps.orgcaymanchem.com Hydroxylation, the addition of a hydroxyl group, is another common metabolic reaction for steroids and bile acids, often catalyzed by cytochrome P450 enzymes in the liver or microbial enzymes in the gut. ebi.ac.uknih.govrsc.orgnih.govmdpi.com Studies on lithocholic acid metabolism in rats, for example, have shown hydroxylation as a significant metabolic pathway. ebi.ac.uknih.gov

Fatty Acyl Derivatives of this compound

Fatty acyl derivatives of this compound have been identified as microbial metabolites of sulfolithocholate. nih.govsemanticscholar.orgsemanticscholar.org These derivatives represent a unique class of bile acids. nih.gov Research involving the incubation of sulfolithocholate with human intestinal microflora revealed the formation of a metabolite with similar polarity to 3β-palmitoyl-isolithocholic acid. nih.gov Further analysis through transesterification confirmed this metabolite was a mixture of palmitoyl, palmitoleyl, stearyl, and oleyl esters of this compound. nih.gov The formation of fatty acyl derivatives involves the esterification of this compound with fatty acids. libretexts.orglibretexts.org

Here is a table summarizing the identified fatty acyl derivatives of this compound:

Fatty Acyl MoietyBile Acid DerivativeSource
PalmitoylPalmitoyl this compoundMicrobial nih.gov
PalmitoleylPalmitoleyl this compoundMicrobial nih.gov
StearylStearyl this compoundMicrobial nih.gov
OleylOleyl this compoundMicrobial nih.gov

These fatty acyl derivatives are considered new microbial metabolites of sulfolithocholate and their inclusion in routine fecal analysis of bile acids has been suggested. nih.govsemanticscholar.org

Excretion and Elimination Pathways of this compound and its Metabolites

Bile acids and their metabolites are primarily eliminated from the body through fecal and renal excretion. msdmanuals.comusmlestrike.com The enterohepatic circulation plays a significant role in the reabsorption and circulation of bile acids, but elimination pathways ensure their removal. hmdb.canih.govannualreviews.org

Fecal Excretion Influenced by Sulfation

Sulfation is a key metabolic modification that significantly influences the fecal excretion of bile acids, including lithocholate and its derivatives like this compound. nih.govnih.govresearchgate.net Sulfation increases the water solubility of bile acids, which in turn decreases their passive absorption in the intestine and enhances their fecal excretion. nih.govnih.govoup.com Studies have shown that sulfolithocholylglycine is absorbed less efficiently and conserved less during enterohepatic circulation compared to lithocholylglycine, leading to more rapid fecal excretion of the sulfated form. nih.gov Efficient sulfation contributes to keeping the total lithocholate pool small. nih.govresearchgate.net Microbial desulfation can occur in the distal intestine, with subsequent absorption of sulfate and urinary excretion. nih.gov

Renal Excretion of this compound Metabolites

Renal excretion is another route for the elimination of bile acids and their metabolites, particularly for more polar compounds. msdmanuals.comusmlestrike.com While fecal excretion is the primary route for many bile acids, sulfated bile acids, due to their increased water solubility, can be excreted in the urine to a more significant extent than their non-sulfated counterparts. nih.govmsdmanuals.comoup.com Studies in rats administering sulfated glycolithocholate (B1262617) orally showed that a substantial fraction (24%) was excreted in the urine. nih.gov This indicates that sulfation facilitates renal elimination. The kidneys excrete water-soluble substances, and polar compounds, including most drug metabolites and likely polar bile acid metabolites like sulfates, are less likely to be reabsorbed in the renal tubules and are thus excreted in urine. msdmanuals.com Active secretory transport mechanisms in the renal tubules, such as organic anion transporters (OATs), can also facilitate the excretion of anionic compounds, including sulfated and glucuronidated metabolites. msdmanuals.comnumberanalytics.com

Here is a summary of excretion pathways:

PathwayInfluence of ModificationNotes
Fecal ExcretionEnhanced by SulfationSulfation reduces intestinal reabsorption. nih.govnih.govoup.com
Renal ExcretionEnhanced by SulfationIncreased water solubility facilitates renal clearance. nih.govmsdmanuals.comoup.com
Biliary ExcretionSignificant for some metabolitesActive transport into bile. msdmanuals.comnumberanalytics.com

Molecular and Cellular Mechanisms of Isolithocholate Biological Action

Receptor-Mediated Signaling by Isolithocholate

Modulation of G Protein-Coupled Bile Acid Receptor (TGR5) by this compound and Analogs

The G protein-coupled bile acid receptor, TGR5 (also known as Gpbar1), is a member of the GPCR superfamily that is activated by various bile acids and synthetic agonists. frontiersin.orgfrontiersin.org TGR5 is widely conserved among vertebrates and is expressed in several tissues, including the small intestine, stomach, liver, and lung. frontiersin.orgfrontiersin.orgmdpi.com Lithocholic acid (LCA), the structural isomer of this compound, is considered the most potent natural agonist of TGR5, followed by deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and cholic acid (CA). mdpi.comnih.gov Taurine (B1682933) conjugation of bile acids has been shown to increase their affinity for TGR5. mdpi.com

Research indicates that this compound impacts the host immune response through interactions that involve TGR5, among other receptors. tandfonline.comresearchgate.net

Upon binding of ligands, TGR5 transduces extracellular signals to intracellular downstream cascades by activating multiple effector pathways. frontiersin.orgfrontiersin.org TGR5 can be activated by bile acids, leading to increased cAMP production. frontiersin.orgfrontiersin.org As a membrane receptor, TGR5 can undergo internalization into the cytoplasm in response to its ligands. frontiersin.orgfrontiersin.org While LCA is a well-characterized TGR5 agonist, the specific binding dynamics and activation profile of this compound on TGR5 have been indicated in studies exploring its broader impact on host immunity via bile acid receptors. tandfonline.comresearchgate.net

Activation of TGR5 triggers various intracellular signaling cascades. A primary pathway involves the increase of intracellular cAMP levels, followed by the activation of protein kinase A (PKA), which ultimately leads to altered gene expression. frontiersin.orgfrontiersin.orgmdpi.com

TGR5 signaling also plays roles in other pathways, including those involving AKT, extracellular signal-regulated kinases (ERK), and nuclear factor κB (NF-κB). frontiersin.orgfrontiersin.org For instance, TGR5 activation can lead to AKT phosphorylation in liver sinusoidal endothelial cells, enhancing vasodilation. mdpi.com In cholangiocytes, TGR5 activation can induce different changes in cAMP and ERK levels, leading to varied effects on proliferation depending on whether the cells are ciliated or non-ciliated. frontiersin.orgfrontiersin.org TGR5 signaling has also been shown to antagonize NF-κB activity by decreasing the phosphorylation of IκBα, the nuclear translocation of p65, and NF-κB DNA binding activity, thereby diminishing hepatic inflammation. mdpi.comamegroups.cn TGR5 activation has also been linked to the activation of the Nrf2/HO-1 signaling pathway. amegroups.cn

Ligand Binding Dynamics and Receptor Activation

Interaction with Nuclear Receptors (e.g., Farnesoid X Receptor - FXR, Pregnane X Receptor - PXR)

Bile acids interact directly with the host through nuclear receptors such as the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR), which are involved in regulating bile acid production and influencing other physiological processes like immunity. tandfonline.comnih.govresearchgate.net

This compound has been reported to impact the host immune response through interactions involving nuclear receptors like FXR and PXR. tandfonline.comresearchgate.net FXR, a ligand-activated transcription factor, binds bile acids as ligands and alters the transcription of genes associated with bile acid production and transportation, leading to shifts in the composition and enterohepatic circulation of the bile acid pool. researchgate.net FXR is also important in modifying the immune response. tandfonline.com

PXR is another nuclear receptor that plays a crucial role in regulating drug metabolism genes and can be activated by a wide array of endogenous substances and exogenous chemicals. nih.govmdpi.combhsai.orgnih.gov Activation of PXR can affect the metabolism and clearance of various compounds by regulating its target genes involved in drug metabolism and transportation. nih.gov

Potential Interactions with Other Steroid Hormone Receptors (e.g., Androgen Receptor in specific contexts)

This compound possesses a steroid structure, which is characteristic of ligands for steroid hormone receptors. The Androgen Receptor (AR) is a ligand-activated transcription factor belonging to the steroid hormone receptor superfamily. thermofisher.commdpi.com It plays a key role in the development and function of male reproductive organs and is also present in other tissues. thermofisher.commdpi.com AR signaling involves the binding of androgen ligands, translocation to the nucleus, dimerization, and stimulation of gene transcription. thermofisher.com While the structural similarity of this compound to steroid hormones suggests a potential for interaction with receptors like the Androgen Receptor, specific research detailing the direct binding or modulation of the Androgen Receptor by this compound was not prominently found in the consulted literature. The AR is known to interact with numerous coactivators that influence its transcriptional activity in specific contexts, such as prostate cancer. nih.gov

Direct Cellular Effects of this compound

Beyond receptor-mediated signaling, this compound and its epimers have demonstrated direct cellular effects, particularly concerning their antimicrobial properties. This compound and isoallolithocholate (iaLCA), an epimer of LCA, exhibit potent inhibitory activity against clinically relevant strains of Clostridioides difficile. lipidmaps.orgresearchgate.netnih.govasm.orgasm.org

Studies have shown that this compound can inhibit spore germination induced by taurocholic acid in various C. difficile strains. lipidmaps.org Furthermore, it inhibits the growth of C. difficile and decreases the cytotoxicity of C. difficile culture supernatants to Vero cells. lipidmaps.org this compound and iaLCA strongly inhibit C. difficile growth in vitro while largely sparing commensal Gram-negative gut microbes. researchgate.netasm.org

The mechanisms by which this compound and its epimers inhibit C. difficile involve bactericidal activity and effects on key virulence factors. This compound and iaLCA have bactericidal activity against C. difficile and can cause significant bacterial membrane damage even at subinhibitory concentrations. researchgate.netasm.orgbiorxiv.org Additionally, this compound and iaLCA have been observed to decrease the expression of the large cytotoxin tcdA produced by C. difficile. researchgate.netasm.orgbiorxiv.orgnih.gov

Compared to lithocholate (LCA), this compound and iaLCA demonstrate distinct mechanisms for inhibiting C. difficile. researchgate.netasm.orgnih.gov While LCA significantly reduces toxin activity, iLCA and iaLCA primarily decrease toxin expression and cause membrane damage. researchgate.netasm.orgbiorxiv.orgnih.gov

Interestingly, isoallolithocholate has also been shown to enhance macrophage phagocytosis, suggesting a potential role in modulating the host immune response through direct effects on immune cells. researchgate.net Studies assessing the cytotoxicity of LCA and its derivatives on host cells, such as Caco-2 cells, have indicated that this compound and iaLCA have minimal adverse effects on mammalian cell viability at concentrations effective against C. difficile. biorxiv.orgresearchgate.net

The minimum inhibitory concentrations (MIC) of LCA and its derivatives against C. difficile strains highlight their potency. As modifications are made from CDCA to 3-oxo LCA, iLCA, and iaLCA, there is a decrease in MIC values against C. difficile. tandfonline.com

Minimum Inhibitory Concentrations (MIC) of Bile Acids Against C. difficile R20291

Bile AcidMIC (mM)
CDCA1.25
3-oxo LCA0.1
This compound (iLCA)0.03
Isoallolithocholate (iaLCA)0.02

This data suggests that the epimerization of lithocholate to this compound and isoallolithocholate significantly increases their inhibitory activity against C. difficile. tandfonline.com

Modulation of Bacterial Membrane Integrity and Permeability (e.g., Clostridioides difficile)

This compound has been shown to affect the bacterial membrane of C. difficile. Studies utilizing a propidium (B1200493) iodide-based bacterial membrane permeability assay have demonstrated that this compound can cause significant bacterial membrane damage. biorxiv.orgasm.orgnih.govasm.orgresearchgate.netresearchgate.netresearchgate.netnih.gov This effect is observed at subinhibitory concentrations. biorxiv.orgasm.orgnih.govasm.orgresearchgate.netresearchgate.netresearchgate.netnih.gov While lithocholate (LCA) and isoallolithocholate (iaLCA), another epimer, were also found to disrupt the C. difficile membrane, this compound exhibited differential effects compared to LCA. biorxiv.org The detergent-like activity often associated with secondary bile acids like LCA, which can lead to membrane damage, is less pronounced in iso-epimers such as this compound due to structural and chemical differences. biorxiv.org

Inhibition of Spore Germination and Growth in Microbial Pathogens (e.g., Clostridioides difficile)

This compound demonstrates potent inhibitory activity against the growth of clinically relevant strains of C. difficile in vitro. biorxiv.orgasm.orgnih.govasm.orgresearchgate.netresearchgate.netnih.govresearchgate.net Along with isoallolithocholate, this compound strongly inhibits C. difficile growth while largely sparing commensal Gram-negative gut microbes. biorxiv.orgasm.orgnih.govasm.orgresearchgate.netresearchgate.netresearchgate.netnih.gov These epimers also exhibit bactericidal activity against C. difficile. biorxiv.orgasm.orgnih.govasm.orgresearchgate.netresearchgate.netresearchgate.netnih.gov Previous work has indicated that this compound affects aspects of the C. difficile life cycle, including spore germination and growth. biorxiv.org Secondary bile acids, including this compound, have been shown to decrease the growth of C. difficile in vitro in a dose-dependent manner. mdpi.com Many secondary bile acids, including this compound, were capable of inhibiting taurocholate-mediated spore germination and outgrowth of C. difficile strains in a dose-dependent manner, although the level of inhibition varied across strains and ribotypes. nih.govfrontiersin.org While bile acids are essential for activating C. difficile spore germination, they are not sufficient on their own, requiring amino acid co-germinants. frontiersin.org

Influence on Toxin Expression and Activity in Microbial Pathogens (e.g., Clostridioides difficile)

This compound has been observed to influence toxin expression in C. difficile. Studies have shown that this compound and isoallolithocholate decrease the expression of the large cytotoxin tcdA in C. difficile. biorxiv.orgasm.orgnih.govasm.orgresearchgate.netresearchgate.netresearchgate.netnih.gov This effect on toxin expression occurs in a dose-dependent manner. biorxiv.org In contrast, lithocholate primarily affects toxin activity rather than expression. biorxiv.orgasm.orgnih.govasm.orgresearchgate.netresearchgate.netresearchgate.netnih.gov These differential effects suggest that this compound and lithocholate may target distinct aspects of the C. difficile life cycle, with this compound potentially preventing toxin production via decreased tcdA expression. biorxiv.org While this compound and isoallolithocholate decrease tcdA expression, lithocholate significantly reduces toxin activity. biorxiv.orgasm.orgnih.govasm.orgresearchgate.netresearchgate.netresearchgate.netnih.gov

Effects on Mammalian Cell Viability and Function (e.g., Vero cells)

Studies have investigated the effects of this compound on mammalian cell viability. Research using Vero cells, derived from African green monkey kidney, is a common method for assessing cytotoxic activity. mdpi.comresearchgate.netscielo.brnih.govresearchgate.net In the context of C. difficile bile acid epimers, studies have assessed the cytotoxicity of this compound and other related bile acids using Caco-2 cells, a human epithelial cell line, to evaluate their effects on the host. asm.orgnih.govasm.orgresearchgate.net Notably, studies have indicated that host cell viability is not significantly affected by lithocholate epimers, including this compound, at concentrations that inhibit C. difficile. biorxiv.org This suggests a degree of selectivity in the action of this compound towards bacterial cells compared to certain mammalian cell lines.

Impact on Cellular Signaling Pathways (e.g., MAPK, PI3K/Akt)

Based on the available search results, specific detailed research findings on the direct impact of this compound on cellular signaling pathways such as MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) were not identified in the context of its biological action. While these pathways are known to regulate various cellular processes, including cell survival, proliferation, and growth cellsignal.comwikipedia.orgnih.gov, and are involved in the host response to pathogens, the direct modulation of these pathways by this compound was not described in the provided information.

In Vitro and Ex Vivo Research Models for Isolithocholate Studies

Application of Established Cell Lines for Mechanistic Elucidation

Established cell lines are foundational tools in ILA research, providing reproducible and scalable systems for dissecting molecular mechanisms.

Epithelial cell lines are crucial for studying the interactions of ILA with the intestinal and hepatic systems, the primary sites of bile acid synthesis and enterohepatic circulation.

Intestinal Epithelial Cells: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used model for the intestinal epithelium. mdpi.com These cells spontaneously differentiate into a polarized monolayer with many characteristics of small intestinal enterocytes, making them ideal for studying intestinal barrier function and nutrient transport. mdpi.com Studies utilizing Caco-2 cells can investigate the effects of ILA on intestinal cell proliferation, differentiation, and inflammatory responses. mdpi.com For instance, the Caco-2 model can be used to assess changes in the expression of genes and secretion of cytokines in response to ILA. mdpi.com

Hepatic Cell Models: The HepG2 cell line, originating from a human liver carcinoma, is a cornerstone for in vitro hepatotoxicity and metabolism studies. nih.gov HepG2 cells retain many of the specialized functions of hepatocytes, including the synthesis and metabolism of bile acids. Research using HepG2 cells can explore the impact of ILA on liver cell viability, gene expression related to bile acid homeostasis, and potential cytotoxic effects.

Vero Cells: While not of intestinal or hepatic origin, Vero cells, derived from the kidney of an African green monkey, are often employed in initial toxicity screenings and for studying general cellular responses to compounds. nih.gov Their utility in ILA research lies in providing a baseline for cytotoxicity and for investigating interactions with cellular membranes and pathways that are not specific to epithelial tissues.

Table 1: Examples of Epithelial Cell Lines in Isolithocholate Research

Cell Line Origin Key Characteristics Research Applications for this compound
Caco-2 Human Colorectal Adenocarcinoma Forms polarized monolayer, mimics intestinal barrier Studying intestinal permeability, inflammation, and cellular signaling in response to ILA. mdpi.com
HepG2 Human Liver Carcinoma Expresses liver-specific metabolic enzymes Investigating hepatic metabolism, toxicity, and regulation of bile acid-related genes by ILA. nih.gov
Vero African Green Monkey Kidney Adherent, easy to culture General cytotoxicity screening and basic mechanistic studies of ILA's cellular effects. nih.gov

To understand how ILA modulates immune responses, researchers utilize various immune cell lines and reporter gene assays.

Immune Cell Models: Cell lines such as human T lymphocyte-derived Jurkat cells and macrophage-like cell lines are employed to study the immunomodulatory properties of ILA. biocompare.com These models allow for the investigation of ILA's effects on cytokine production, immune cell activation, and differentiation. For example, macrophage cell lines can be used to study polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes in the presence of ILA. nih.gov

Reporter Gene Assays: These assays are powerful tools for studying the regulation of specific genes and signaling pathways by ILA. thermofisher.comthermofisher.com A reporter gene, such as luciferase or green fluorescent protein (GFP), is linked to a specific promoter of interest. biocompare.comthermofisher.com When cells containing this construct are exposed to ILA, any resulting change in the promoter's activity leads to a quantifiable change in the reporter protein's expression. thermofisher.com This approach is invaluable for identifying the specific transcription factors and signaling cascades that are activated or inhibited by ILA. thermofisher.com

Epithelial Cell Models (e.g., intestinal, hepatic, Vero cells)

Primary Cell Cultures and Organoid Models for Complex Interactions

While cell lines are useful, primary cells and organoids offer a more physiologically relevant context by preserving more of the in vivo cellular characteristics and organization. mdpi.com

Primary Cell Cultures: These cultures are established directly from fresh tissues, providing a model that closely mirrors the phenotype of the cells in their native environment. mdpi.com For ILA studies, primary hepatocytes and intestinal epithelial cells are particularly relevant. They retain a more "normal" phenotype compared to immortalized cell lines, which is beneficial for studying nuanced cellular responses. mdpi.com

The production of ILA is a direct result of host-microbe interactions. Co-culture systems that bring together human cells and specific gut bacteria are therefore essential for studying this interplay. These models can range from simple systems where bacteria are added to epithelial cell monolayers to more complex setups. rsc.org For instance, a microfluidic co-culture model can be used to create an environment that mimics the gastrointestinal tract, allowing for the independent culture of epithelial cells and bacteria to study pathogen colonization and the influence of the commensal microenvironment. rsc.org Recent advancements include the development of systems that can support the co-culture of anaerobic intestinal bacteria with human intestinal organoids. plos.org

Artificial Membrane and Liposome Systems for Biophysical Characterization of Interactions

To understand the fundamental biophysical interactions of ILA with cell membranes, researchers employ artificial membrane systems.

Artificial Membranes and Liposomes: These simplified models, such as liposomes (small artificial vesicles made of phospholipids), allow for the detailed study of how ILA interacts with lipid bilayers. nih.govhelsinki.fi By varying the lipid composition of these artificial membranes, researchers can investigate the specific types of lipids ILA interacts with and how it affects membrane properties like fluidity and permeability. nih.gov Techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) can be used to characterize these interactions at a molecular level. mdpi.com These studies are crucial for understanding how ILA crosses cell membranes and how it might modulate the function of membrane-bound proteins.

In Vivo Biological Roles and Physiological Impact of Isolithocholate in Animal Models

Role in Enterohepatic Circulation and Bile Acid Pool Dynamics

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, ensuring a stable supply for digestive functions while tightly regulating the total bile acid pool size to prevent cytotoxicity. clinicalgate.comfrontiersin.org Primary bile acids, such as cholic acid and chenodeoxycholic acid, are synthesized from cholesterol in the liver, conjugated with amino acids (primarily taurine (B1682933) in mice), and secreted into the duodenum. wikipedia.org While traveling through the intestine, a small fraction escapes reabsorption and enters the large intestine, where resident bacteria convert them into a diverse array of secondary bile acids, including LCA and iLCA. nih.govtaylorandfrancis.com

The regulation of bile acid reabsorption is critical for maintaining homeostasis. The majority of conjugated bile acids are actively reabsorbed in the terminal ileum by the apical sodium-dependent bile acid transporter (ASBT). clinicalgate.com However, secondary bile acids like LCA and iLCA are typically unconjugated and more hydrophobic (lipid-soluble). wikipedia.orgnih.gov This property allows them to be passively absorbed not only in the small intestine but also in the colon. wikipedia.org

Table 1: Impact of Genetic Modifications on Bile Acid Pool in Mouse Models

Mouse Model Genetic Modification Key Effect on Bile Acid Pool Finding Citation
Cyp8b1 Knockout Inability to synthesize cholic acid (CA) Shift toward more hydrophilic bile acids (MCAs, UDCA); increased total pool size. Reduced intestinal cholesterol absorption despite a larger bile acid pool. nih.gov
Cyp7a1 Knockout Deficient in the classical bile acid synthesis pathway Drastic reduction in bile acid pool size and synthesis. Provides insights into pathways engaged by changes in pool size and composition. nih.gov
2c70KO Mouse Lacks muricholic acids (MCAs) More hydrophobic bile acid composition, enriched in LCA and DCA. Unconjugated hydrophobic bile acids repress Cyp7A1 via cytokine production. nih.gov

Contribution to Host Metabolism in Preclinical Models

Bile acids are now recognized as critical signaling molecules that regulate lipid, carbohydrate, and energy metabolism. nih.govclinicalgate.com Isolithocholate, as a component of the secondary bile acid pool, contributes to these effects, which have been explored in various rodent models of metabolic diseases.

Animal studies have shown a clear link between the composition of the bile acid pool and the regulation of host metabolism. nih.gov The introduction of hydrophobic secondary bile acids can trigger specific signaling pathways. For example, lithocholic acid is an agonist for the nuclear receptor PXR (Pregnane X receptor), and activation of this receptor has been shown in mouse models to cause the accumulation of lipids in the liver. nih.gov In chemically induced mouse models of cholestasis, alterations in the bile acid profile, including changes in LCA levels, are associated with significant disturbances in lipid metabolism. nih.gov

In rodent models of type 1 diabetes, such as streptozotocin (B1681764) (STZ)-induced diabetic rats, significant changes in bile salt metabolism occur, including an enlarged bile salt pool and enhanced reabsorption. rug.nl These alterations are linked to changes in both cholesterol and glucose metabolism, demonstrating the interconnectedness of these pathways. rug.nl Studies using db/db mice, a model for type 2 diabetes, have also identified changes in the metabolome that correlate with the progressive loss of functional beta-cell mass, highlighting the systemic metabolic effects that occur before the onset of hyperglycemia. sci-hub.se

Metabolic syndrome is a cluster of conditions including obesity, insulin (B600854) resistance, dyslipidemia, and hypertension. mdpi.comnih.gov Animal models, particularly diet-induced obesity (DIO) models where rodents are fed high-fat or high-carbohydrate diets, are widely used to study this condition. nih.govcriver.com These models effectively replicate many features of human metabolic syndrome, such as increased body weight, glucose intolerance, and hepatic steatosis (fatty liver). nih.govcam.ac.uk

In these models, the development of obesity and its comorbidities is often associated with changes in the gut microbiota and, consequently, the bile acid pool. cam.ac.ukup.pt For example, high-fat diets are known to alter the gut microbial community, which can shift the balance of primary and secondary bile acids. mdpi.com These diet-induced changes in bile acids are believed to contribute to the pathophysiology of metabolic syndrome by affecting lipid absorption, inflammation, and energy homeostasis. mdpi.commdpi.com

Table 2: Characteristics of Selected Rodent Models of Obesity and Metabolic Syndrome

Model Induction Method Key Metabolic Features Relevance Citation
C57BL/6J Mouse High-Fat Diet (HFD) Obesity, hyperinsulinemia, insulin resistance, glucose intolerance, hepatic steatosis. Widely used model for studying diet-induced obesity and its complications. criver.commdpi.com
Zucker Fatty Rat (fa/fa) Genetic (leptin receptor mutation) Polyphagia, early-onset obesity, hyperlipidemia, hypertension, insulin resistance. A genetic model for studying obesity and non-insulin-dependent diabetes. mdpi.comcriver.com
db/db Mouse Genetic (leptin receptor mutation) Hyperphagia, obesity, hyperglycemia, eventual beta-cell failure. A model for type 2 diabetes that mimics the progression from insulin resistance to diabetes. sci-hub.se
Syrian Golden Hamster High-Fat Diet (HFD) Marked increase in triglyceride-rich lipoproteins (TRLs), hyperlipidemia. Useful for studying postprandial hyperlipidemia due to plasma CETP activity, similar to humans. frontiersin.org

Influence on Lipid and Carbohydrate Metabolism in Rodent Models

Modulation of Gut Microbiota Composition and Function in Murine Models

The relationship between bile acids and the gut microbiota is bidirectional; microbes modify host bile acids, and in turn, bile acids shape the composition of the microbial community. mdpi.com Secondary bile acids like this compound, being direct products of microbial metabolism, are key players in this interaction. Their presence can exert selective pressure on the gut microbiota through various mechanisms, including direct antimicrobial effects. nih.govmdpi.com

In murine models, the composition of the gut microbiota has been shown to be influenced by the bile acid pool. Germ-free mice, which lack a gut microbiome, have no secondary bile acids and a larger total bile acid pool compared to conventional mice, demonstrating the essential role of microbes in shaping the bile acid profile. mdpi.com

Table 3: Influence of Secondary Bile Acids on Gut Microbiota in Animal Models

Bile Acid / Condition Model System Effect on Microbiota Finding Citation
This compound (iLCA) In vitro / C. difficile strains Inhibits growth and toxin activity of certain strains. Demonstrates direct antimicrobial properties of iLCA. nih.gov
Lithocholic Acid (LCA) / Deoxycholic Acid (DCA) Mouse models Associated with the return of colonization resistance against C. difficile. Production of LCA/DCA by bacteria like Clostridium scindens is protective. mdpi.com
Fecal Microbiota Transplant (FMT) Mouse models Increases the capacity for 7α-dehydroxylation, leading to higher LCA and DCA. Restoration of a healthy microbiota reshapes the bile acid pool towards secondary BAs. nih.gov
Berberine Treatment Mouse models Lowers bile salt hydrolase (BSH) activity and reduces secondary bile acids. A dietary compound alters the bile acid pool by modulating microbial function. nih.gov

Selective Effects on Commensal vs. Pathogenic Bacteria

In the complex ecosystem of the gut, the ability of a compound to selectively target pathogenic bacteria while preserving the beneficial commensal microbiota is of significant therapeutic interest. Research in animal models has highlighted that the secondary bile acid this compound (iLCA) exhibits such selective antimicrobial properties, particularly against the opportunistic pathogen Clostridioides difficile.

Studies have demonstrated that iLCA and its epimer, isoallolithocholate (iaLCA), are potent inhibitors of C. difficile growth. nih.govasm.org This inhibitory action is crucial, as C. difficile infection (CDI) is often precipitated by antibiotic treatments that disrupt the normal gut flora and deplete the secondary bile acids responsible for colonization resistance. nih.govbiorxiv.org The mechanism of action for iLCA against C. difficile involves bactericidal activity, where it causes significant damage to the bacterial membrane even at subinhibitory concentrations. nih.govresearchgate.net Furthermore, iLCA has been observed to decrease the expression of tcdA, the gene encoding for a major C. difficile cytotoxin. nih.govresearchgate.net

Crucially, this potent activity against C. difficile is not mirrored across the broader gut microbiota. Investigations using a panel of commensal gut microbes revealed that iLCA and iaLCA spare most commensal Gram-negative bacteria. nih.govbiorxiv.orgresearchgate.net This selectivity is a key advantage, as it suggests that iLCA could be used to target C. difficile with minimal collateral damage to the indigenous gut bacteria that are essential for maintaining intestinal health and preventing pathogen colonization. asm.orgbiorxiv.org The differential susceptibility is highlighted by comparing the minimum inhibitory concentrations (MIC) of iLCA against C. difficile versus various commensal species.

Bacterial SpeciesTypeThis compound (iLCA) MIC (µM)Reference
Clostridioides difficile R20291Pathogen125 biorxiv.org
Escherichia coli K-12Commensal>1000 biorxiv.org
Bacteroides fragilisCommensal>1000 biorxiv.org
Klebsiella pneumoniaeCommensal>1000 biorxiv.org
Enterococcus faecalisCommensal>1000 biorxiv.org

This table presents the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the growth of the pathogen C. difficile compared to several commensal bacterial species. A lower MIC value indicates greater susceptibility.

This compound in Preclinical Models of Immune Response Modulation

The immunomodulatory properties of gut microbial metabolites, including secondary bile acids, are a significant area of research. Preclinical animal models are essential tools for dissecting how these compounds influence the host's immune system. While direct studies on this compound are emerging, the established role of secondary bile acids in immunity provides a framework for understanding its potential effects in various disease models. irjournal.orgwuxibiology.com

Animal models of Inflammatory Bowel Disease (IBD), such as chemically-induced colitis (e.g., using dextran (B179266) sulfate (B86663) sodium, DSS) or T-cell transfer models of colitis, are particularly relevant for studying the immunomodulatory effects of compounds like this compound. innoserlaboratories.comnih.govnih.gov These models are characterized by a dysregulated immune response, involving the infiltration of immune cells like T cells and macrophages into the intestinal tissue. nih.govmdpi.com

Research in such models focuses on key outcomes that this compound could influence:

Macrophage Polarization: Mesenchymal stem cells (MSCs) are known to induce a shift in macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. mdpi.com A related bile acid, isoallo-LCA, has been shown to enhance macrophage phagocytosis, suggesting a direct effect on this innate immune cell population. The modulation of macrophage activity and cytokine production is a critical therapeutic target in inflammatory conditions. mdpi.comfrontiersin.org

T-Cell Response: The adaptive immune system, particularly the activity of T cells, is a central driver of chronic inflammation in IBD models. nih.govplos.org Studies have shown that reciprocal interaction between macrophages and T cells stimulates the production of pro-inflammatory cytokines like IFN-γ. plos.org The ability of secondary bile acids to modulate T cell activation and differentiation is a key area of investigation. For instance, inhibiting T-cell co-stimulation can reduce the accumulation of both activated CD8+ T cells and pro-inflammatory macrophages in inflamed tissues in animal models. plos.org

Systemic and Organ-Specific Effects in Animal Studies

When a compound like this compound is studied in vivo, its effects are assessed not only at the intended site of action but also systemically, with particular attention to organs involved in its metabolism and excretion, primarily the liver and the intestine.

Hepatic and Intestinal Responses to this compound Administration

Hepatic Responses: The liver is the central organ for bile acid synthesis and metabolism. nih.gov While primary bile acids are synthesized in the liver from cholesterol, secondary bile acids like this compound are products of bacterial metabolism in the gut, which are then absorbed and enter the enterohepatic circulation, returning to the liver. Animal studies have shown that the precursor to this compound, lithocholic acid (LCA), is metabolized in rat hepatic microsomes to form iLCA, indicating a direct metabolic interaction within the liver.

Given that some bile acids, notably LCA, can be hepatotoxic at high concentrations, a critical component of preclinical animal studies is the assessment of liver safety. biomedpharmajournal.org Standard animal models of hepatotoxicity, which can be induced by chemicals or specific diets, are used to evaluate potential liver injury. nih.govbiomedpharmajournal.org Key markers measured in these studies include:

Serum Enzymes: Levels of alanine (B10760859) aminotransferase (ALT/SGPT) and aspartate aminotransferase (AST/SGOT) are measured as indicators of hepatocellular damage. nih.gov

Histopathology: Microscopic examination of liver tissue is performed to look for signs of inflammation, necrosis, steatosis (fat accumulation), or fibrosis. biomedpharmajournal.org

ParameterDescriptionRelevance in Animal Models
Serum ALT/SGPTEnzyme released from damaged liver cells.Primary indicator of acute hepatocellular injury.
Serum AST/SGOTEnzyme found in liver, heart, and muscle; released upon cell damage.Indicator of liver cell damage, often assessed with ALT.
HistopathologyMicroscopic examination of liver tissue sections.Gold standard for assessing inflammation, fibrosis, and necrosis.

This table outlines key parameters used in animal studies to assess the hepatic response to the administration of a compound.

Intestinal Responses: The intestine is the primary site where this compound is produced by microbes and where it exerts its direct effects on the gut microbiota and host cells. A crucial function of the intestinal epithelium is to act as a barrier, preventing the translocation of harmful luminal contents into the bloodstream. nih.gov Increased intestinal permeability, or "leaky gut," is associated with inflammatory conditions like IBD. jmb.or.kr

Animal models, such as those with DSS-induced colitis, are used to study intestinal barrier function. nih.govinvivobiosystems.com Research indicates that secondary bile acids can play a protective role. For example, LCA has been shown in in vitro cell models to prevent abnormal increases in epithelial permeability caused by inflammatory factors. jmb.or.kr Studies in murine models of C. difficile infection also suggest that secondary bile acids can reduce intestinal permeability. ncsu.edu The integrity of the intestinal barrier in animal models is often assessed using methods like the oral administration of a fluorescent marker, such as FITC-dextran, and measuring its appearance in the blood. invivobiosystems.com

Advanced Analytical Methodologies for Isolithocholate in Complex Biological Matrices

Sample Preparation and Extraction Techniques for Isolithocholate and its Metabolites

The initial and most critical step in the analytical workflow is the efficient extraction of this compound from its biological matrix. The primary goals of sample preparation are to isolate the analyte from interfering substances like proteins and lipids, desalt the sample, and concentrate it for analysis. nih.gov The choice of extraction method is highly dependent on the sample type and the subsequent analytical technique. nih.gov

Optimization for Various Biological Sample Types (e.g., feces, serum, tissue)

Feces: Fecal samples present a particularly complex matrix for bile acid analysis. Extraction methods must be robust enough to handle the solid nature of the sample and the high degree of variability in composition.

Homogenization and Extraction Solvents: Methanol (B129727) is a widely utilized solvent for extracting both free and conjugated bile acids from feces due to its ability to dissolve compounds with a range of polarities and to precipitate proteins. biorxiv.orgresearchgate.net A common procedure involves homogenizing 5 to 10 mg of feces. shimadzu.com For conjugated bile acids, an initial hydrolysis step, for instance with potassium hydroxide (B78521) at 80°C, may be necessary before proceeding with the extraction. shimadzu.com The extraction process can be automated, significantly increasing throughput and reproducibility compared to manual methods. shimadzu.com

Solid-Phase Extraction (SPE): After initial solvent extraction and centrifugation, SPE is often employed for cleanup. A C18 or a polymer-based sorbent like Evolute Express ABN can be effective. researchgate.netshimadzu.com The process typically involves conditioning the cartridge, loading the sample extract, washing away impurities, and finally eluting the bile acids with a solvent like methanol. mdpi.com

Liquid-Liquid Extraction (LLE): LLE is another established technique for purifying fecal extracts. libretexts.org It separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. phenomenex.comcelignis.com

Serum/Plasma: Serum and plasma are common matrices for monitoring circulating bile acid levels.

Protein Precipitation: The high protein content in serum and plasma necessitates a protein removal step. This is commonly achieved by adding a solvent like acetonitrile (B52724) or methanol, followed by centrifugation.

Liquid-Liquid Extraction (LLE): LLE is effective for extracting bile acids from serum. phenomenex.com The process involves mixing the sample with a buffer and an immiscible organic solvent, followed by vigorous mixing and centrifugation to separate the layers. phenomenex.comfarmaciajournal.com The organic layer containing the bile acids is then collected, evaporated, and reconstituted for analysis. farmaciajournal.com

Solid-Phase Extraction (SPE): SPE is a popular alternative to LLE for plasma and serum, offering a wide range of sorbent chemistries. mdpi.comthermofisher.com For bile acids, which can be structurally diverse, mixed-mode cation-exchange (MCX) or polymer-based sorbents are often used. mdpi.com A typical SPE protocol involves diluting the plasma sample with a buffer, conditioning the SPE cartridge, loading the sample, washing the cartridge to remove interferences, and eluting the analytes. thermofisher.com For instance, a C8 phase with methanol as the elution solvent has shown high extraction recoveries for various compounds from plasma. mdpi.com

Tissue: Tissue samples require initial homogenization to release the intracellular contents before extraction.

Homogenization: Tissues (e.g., liver, cecum, brain) are typically minced and then homogenized in a suitable buffer. creative-diagnostics.comncsu.eduneb.com Mechanical homogenizers are commonly used. creative-diagnostics.com For fibrous tissues, grinding the frozen tissue to a powder in liquid nitrogen may be necessary. researchgate.net

Lysis and Extraction: Following homogenization, a lysis buffer, often containing guanidine (B92328) isothiocyanate and a detergent like sarkosyl, is used to disrupt cells and solubilize components. creative-diagnostics.comqiagen.com An ethanol (B145695) or acetonitrile extraction may then be performed, which can be followed by a second extraction with a less polar solvent to effectively isolate the bile acids. nih.gov TRIzol, a reagent containing phenol (B47542) and guanidine isothiocyanate, can also be used for the simultaneous extraction of DNA, RNA, and proteins, with the protein fraction potentially containing bile acids. creative-diagnostics.com

Below is an interactive data table summarizing sample preparation techniques.

Biological MatrixPreparation TechniqueKey Steps & ReagentsRationale
Feces Solvent Extraction & SPEHomogenization in methanol; Optional hydrolysis (KOH); C18 or polymer-based SPE cleanup. researchgate.netshimadzu.comMethanol extracts a wide range of bile acids; SPE removes complex matrix interferences. biorxiv.orgresearchgate.net
Serum/Plasma LLE or SPELLE: Protein precipitation (acetonitrile); Extraction with an organic solvent. phenomenex.comSPE: Dilution with buffer; C8 or MCX sorbent; Elution with methanol. mdpi.comLLE provides clean extracts at low cost; SPE offers high throughput and automation potential. mdpi.comaurorabiomed.com
Tissue Homogenization & LysisMechanical homogenization; Lysis buffer (guanidine isothiocyanate, sarkosyl); Solvent extraction (ethanol/acetonitrile). nih.govcreative-diagnostics.comqiagen.comHomogenization disrupts tissue structure; Lysis buffer releases intracellular contents for extraction. creative-diagnostics.comresearchgate.net

Chromatographic Separation Methods

Chromatography is essential for separating this compound from its isomers and other structurally similar bile acids before detection. sciex.com The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) for this compound Profiling

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the predominant techniques for bile acid analysis. shimadzu.commeasurlabs.com These methods separate compounds based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). shimadzu.comglsciencesinc.com

Columns: Reversed-phase columns, particularly C8 and C18, are most commonly used for bile acid separation. libretexts.org These columns contain a nonpolar stationary phase, which retains the relatively nonpolar bile acids. libretexts.org

Mobile Phase: The separation is achieved by using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. libretexts.org A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often required to resolve the complex mixture of bile acids found in biological samples. thermofisher.com Additives such as ammonium (B1175870) acetate (B1210297) or formic acid are frequently included in the mobile phase to improve peak shape and ionization efficiency for mass spectrometry detection. researchgate.net

UHPLC: UHPLC systems utilize columns with smaller particle sizes (<2 µm) and operate at higher pressures. measurlabs.com This results in significantly improved resolution, higher sensitivity, and faster analysis times compared to conventional HPLC. measurlabs.com

The following interactive data table outlines typical HPLC conditions for bile acid analysis.

ParameterDescriptionExample
Technique HPLC / UHPLCUHPLC for higher resolution and speed. measurlabs.com
Column Reversed-Phase C18ACQUITY BEH C18 (50 x 2.1 mm, 1.7 µm). frontiersin.org
Mobile Phase Gradient ElutionWater/methanol gradient with 0.1% formic acid. frontiersin.org
Detection Mass Spectrometry (MS)Coupled to MS/MS for sensitive and specific quantification. researchgate.net

Gas Chromatography (GC) Coupled Approaches for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. qiagen.com Since bile acids like this compound are non-volatile due to their polar hydroxyl and carboxylic acid groups, they must be chemically modified into volatile derivatives before GC analysis. phenomenex.comnih.gov

Derivatization: Derivatization is a crucial step that replaces the active hydrogens on the polar functional groups with nonpolar groups, thereby increasing the analyte's volatility.

Silylation: This is the most common derivatization method for bile acids. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with a catalyst like trimethylchlorosilane (TMCS), are used to form trimethylsilyl (B98337) (TMS) ethers and esters. sigmaaldrich.com These TMS derivatives are more volatile, less polar, and more thermally stable than the parent compounds. phenomenex.com

Acylation and Alkylation: These are alternative derivatization strategies. gcms.cz For instance, chloroformates can be used to derivatize primary and secondary amines, while primary halides can convert carboxylic acids into esters. phenomenex.blog

GC-MS Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated on a column. qiagen.com The separated components then enter a mass spectrometer (MS) for detection and quantification. qiagen.com This combination, known as GC-MS, is highly effective for identifying and quantifying volatile compounds. acs.org

This interactive data table summarizes common derivatization agents for GC analysis of compounds with hydroxyl and carboxyl groups.

Derivatization MethodReagent(s)Target Functional GroupsResulting Derivative
Silylation BSTFA + TMCSAlcohols, Carboxylic Acids, Amines, Amides. sigmaaldrich.comTrimethylsilyl (TMS) ether/ester. phenomenex.com
Silylation MTBSTFAAlcohols, Carboxylic Acids, Amines, Amides. tert-Butyldimethylsilyl (TBDMS) ether/ester.
Alkylation/Acylation Propyl chloroformatePrimary/Secondary Amines. phenomenex.blogCarbamate. phenomenex.blog

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is the detector of choice for both HPLC and GC analysis of this compound due to its high sensitivity and specificity. researchgate.net It measures the mass-to-charge ratio (m/z) of ions, allowing for precise identification and quantification. sciex.com The ionization source is a critical component that converts the neutral analyte molecules eluting from the chromatograph into gas-phase ions.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for analyzing polar, non-volatile, and thermally labile molecules like bile acids. nih.gov It uses electrical energy to transfer ions from a liquid solution into the gas phase. nih.gov ESI is often coupled with HPLC or UHPLC (LC-MS) and can produce multiply charged ions, which is especially useful for large biomolecules. nih.gov For smaller molecules like this compound, it typically produces singly charged protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique commonly interfaced with HPLC. sciex.comacs.org It is suitable for polar and relatively less polar compounds that are thermally stable. acs.org In APCI, the sample is first vaporized in a heated nebulizer. acs.org The resulting vapor then undergoes gas-phase ion-molecule reactions initiated by a corona discharge. acs.org This process typically results in protonated molecules [M+H]⁺. acs.org APCI can be advantageous for certain lipids and may yield complementary information to ESI. For deoxycholic acid, a related bile acid, APCI has been shown to produce a prominent protonated molecule ion [M+H]⁺ and a secondary ion corresponding to a neutral loss of water [M+H-H₂O]⁺. acs.org

The choice between ESI and APCI depends on the specific properties of the analyte and the complexity of the sample matrix. Both techniques, especially when coupled with tandem mass spectrometry (MS/MS), provide the high degree of selectivity and sensitivity required for the accurate quantification of this compound in challenging biological matrices. sciex.comresearchgate.net

Tandem Mass Spectrometry (MS/MS), including Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM)

Tandem mass spectrometry (MS/MS) is a powerful technique for the quantification of specific molecules in complex mixtures. creative-proteomics.com In MS/MS, ions are separated by their mass-to-charge ratio (m/z), fragmented, and then the resulting fragment ions are also separated by their m/z. This two-stage mass analysis provides high specificity and sensitivity. nih.gov

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are targeted MS/MS techniques widely used for the quantification of this compound. creative-proteomics.comwikipedia.org In SRM, a specific precursor ion (the ionized form of the molecule of interest) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion (a fragment of the precursor) is selected in the second mass analyzer for detection. wikipedia.org MRM is an extension of SRM where multiple product ions from a single precursor are monitored, or multiple precursor-product ion transitions are monitored simultaneously, enhancing the specificity and confidence of identification and quantification. creative-proteomics.comwikipedia.org

The high selectivity of SRM/MRM is achieved by monitoring a specific "transition" (precursor ion → product ion), which is unique to the target analyte. creative-proteomics.com This allows for the detection of this compound even at low concentrations in complex biological matrices, with reduced interference from other molecules. proteomics.com.aucreative-proteomics.com

Table 1: Illustrative SRM/MRM Parameters for this compound Analysis

ParameterDescriptionExample Value
Precursor Ion (m/z) The mass-to-charge ratio of the intact ionized this compound molecule.Varies based on ionization mode (e.g., [M-H]⁻ for negative mode).
Product Ion(s) (m/z) The mass-to-charge ratio(s) of specific fragments generated from the precursor ion.Specific fragments characteristic of the this compound structure.
Collision Energy (eV) The energy applied to induce fragmentation of the precursor ion.Optimized for maximum production of the desired product ion(s).
Dwell Time (ms) The time spent monitoring a specific SRM/MRM transition.Adjusted to ensure sufficient signal intensity and chromatographic peak definition.

This table provides a general illustration. Actual values are instrument- and method-specific and require empirical optimization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Tracing

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). enovatia.com This capability allows for the determination of the elemental composition of an ion, which is invaluable for the confident identification of this compound and its metabolites. nih.govlcms.cz Unlike nominal mass spectrometers that measure mass to the nearest integer, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.com

Isotopic Tracing

Isotopic tracing is a powerful technique used to follow the metabolic fate of molecules within a biological system. embopress.org In the context of this compound, stable isotope-labeled versions of the molecule (e.g., containing ¹³C or ²H) can be introduced into cells or animal models. smolecule.comnih.gov HRMS is then used to detect and quantify the labeled this compound and its metabolites. The high resolution of HRMS is crucial for distinguishing between the naturally occurring isotopes and the introduced stable isotopes, allowing for precise tracking of the metabolic pathways. nih.gov This approach provides detailed insights into the biotransformation and clearance of this compound. nih.gov

Integration with Metabolomics and Lipidomics Approaches

The analysis of this compound is often integrated into broader metabolomics and lipidomics studies to understand its role within the larger context of cellular metabolism. lcms.cznih.gov

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. brjac.com.br

Lipidomics is a sub-discipline of metabolomics focused on the comprehensive analysis of lipids. metabolomicscentre.ca

By employing untargeted or targeted metabolomics and lipidomics approaches, researchers can simultaneously measure the levels of this compound along with hundreds or thousands of other metabolites and lipids. brjac.com.brmetabolomicscentre.ca This integrated approach allows for the identification of correlations between this compound levels and changes in other metabolic pathways, providing a more holistic view of its biological function. nih.govnih.gov Liquid chromatography-mass spectrometry (LC-MS) is a primary analytical platform for these studies, often utilizing both reversed-phase chromatography for less polar molecules and hydrophilic interaction liquid chromatography (HILIC) for polar metabolites. neurolipidomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. rsc.orgjchps.com It provides detailed information about the chemical environment of atoms within a molecule, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). researchgate.net In the context of this compound research, NMR is primarily used for the unambiguous structural elucidation of the compound and its metabolites. nih.govnih.gov One- and two-dimensional NMR techniques can confirm the stereochemistry and positions of hydroxyl groups, which is critical for distinguishing this compound from its isomers. nih.gov

Quantitative NMR (qNMR)

In addition to structural information, NMR can be used for quantitative analysis (qNMR). mestrelab.comfujifilm.com The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal, allowing for the determination of the concentration of a substance, often by comparison to an internal standard of known concentration. magritek.comresolvemass.ca While less sensitive than mass spectrometry, qNMR is highly accurate and does not require a calibration curve for the specific analyte, making it a valuable tool in research settings for purity assessment and quantification where sufficient sample is available. resolvemass.caox.ac.uk

Bioanalytical Strategies for this compound Metabolite Profiling and Pathway Analysis

A comprehensive bioanalytical strategy for profiling this compound metabolites and analyzing its associated pathways involves a multi-step process. mdpi.comppd.com

Sample Preparation: This critical step involves the extraction of this compound and its metabolites from the biological matrix (e.g., plasma, liver tissue). nih.gov This may involve liquid-liquid extraction or solid-phase extraction to separate the analytes from interfering substances like proteins and salts. neurolipidomics.comppd.com

Metabolite Identification: High-resolution mass spectrometry (HRMS) is often used to screen for potential metabolites. iqvia.com By comparing the mass spectra of samples from treated and control groups, researchers can identify ions that are unique to the treated group, which are then further investigated.

Structural Elucidation: Once potential metabolites are identified, their structures are elucidated using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. For definitive structural confirmation, NMR spectroscopy may be employed if the metabolite can be isolated in sufficient quantity. researchgate.net

Pathway Analysis: The identified metabolites are then mapped onto known biochemical pathways. mdpi.com Bioinformatics tools and databases (e.g., KEGG, MetaboAnalyst) are used to visualize the metabolic network and identify pathways that are significantly altered. fiveable.memetaboanalyst.cagithub.com This can reveal the enzymes and metabolic routes involved in the biotransformation of this compound.

Synthetic Methodologies and Chemical Modifications of Isolithocholate for Research Applications

Semi-Synthesis from Related Bile Acids (e.g., Lithocholic Acid)

Semi-synthesis, particularly from more readily available bile acids like lithocholic acid (LCA), is a common strategy for obtaining isolithocholate. Isolithocholic acid is an isomer of lithocholic acid, differing in the stereochemistry at the C-3 position. medchemexpress.comtargetmol.com Microbial metabolism, notably by bacteria such as Clostridium perfringens and Bacteroides producta, can convert LCA or its 3α-sulfate into isoLCA through stereoinversion at the C-3 position. medchemexpress.comtargetmol.com This microbial transformation involves enzymatic steps catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSDH), which converts LCA to 3-keto-5β-cholanoic acid, followed by 3β-hydroxysteroid dehydrogenase (3β-HSDH) which reduces the 3-keto intermediate to isoLCA, often utilizing NADH as a coenzyme under acidic conditions.

Chemical semi-synthesis from LCA typically involves oxidation of LCA to the 3-keto intermediate, followed by a controlled reduction to favor the 3β-alcohol. Oxidation of LCA to 3-keto-5β-cholanoic acid can be achieved using reagents like Jones reagent (CrO₃ in H₂SO₄). Subsequent stereoselective reduction, as mentioned earlier, allows for the preferential formation of this compound. Strong alkaline hydrolysis of sulfated lithocholic acid has also been observed to result in degradation products including this compound. nih.gov

Derivatization Strategies for Probing Molecular Interactions

Chemical derivatization of this compound is essential for creating probes and analogs with altered properties, enabling researchers to investigate its interactions with biological targets, such as receptors and enzymes.

Synthesis of this compound Analogs for Receptor Selectivity Studies

This compound and other bile acids can act as signaling molecules and interact with various receptors. wikipedia.orghmdb.ca Synthesis of this compound analogs involves modifying its structure to probe specific receptor interactions and selectivity. This can include alterations to the hydroxyl group positions, the steroid ring structure, or the side chain. For example, studies on receptor selectivity often involve creating a library of related compounds with systematic structural variations. nih.govnih.govrsc.org These analogs can then be tested for their binding affinity and functional activity at different receptors to understand the structural requirements for selective interaction. The synthesis of bivalent ligands, linking two pharmacophores, is another strategy used to achieve receptor selectivity, particularly for G protein-coupled receptors (GPCRs). nih.gov

Development of Isotopic Labels (e.g., Deuterated this compound) for Quantitative Analysis and Tracing

Isotopically labeled this compound, such as deuterated this compound, is invaluable for quantitative analysis and tracing in biological systems. nih.govchemrxiv.orgresearchgate.net Deuterium (B1214612) labeling involves replacing hydrogen atoms with deuterium isotopes at specific positions within the this compound molecule. nih.govgoogle.com This modification does not significantly alter the chemical properties but allows the labeled molecule to be distinguished from the endogenous compound using techniques like mass spectrometry. nih.govresearchgate.net Deuterated internal standards are crucial for accurate quantitative analysis of bile acids in complex biological matrices. researchgate.netcaymanchem.com Methods for preparing deuterated compounds include H-D exchange reactions catalyzed by systems like Pd/C-Al-D₂O. nih.govgoogle.com These labeled compounds enable researchers to trace the metabolic fate, pharmacokinetics, and distribution of this compound in vivo and in vitro. berkeley.eduintrac.org Methyl this compound-d7 is an example of a commercially available deuterated this compound derivative used in research. pharmaffiliates.com

Generation of Fluorescent, Biotinylated, and Photoaffinity this compound Probes

Functionalized this compound probes are synthesized to visualize, isolate, and identify interacting biomolecules.

Fluorescent Probes: Fluorescent this compound probes are created by conjugating a fluorophore to the this compound structure. mdpi.comrsc.orgresearchgate.netbohrium.com These probes allow for the visualization and tracking of this compound in cells and tissues, as well as studying its binding to proteins or membranes using fluorescence-based techniques.

Biotinylated Probes: Biotinylated this compound probes incorporate a biotin (B1667282) tag, which has a high affinity for streptavidin. nih.gov This strong interaction is exploited for the isolation and enrichment of proteins or other molecules that bind to this compound. The captured complexes can then be analyzed, for example, by mass spectrometry, to identify the interacting partners. Thiol-cleavable biotin is a type of biotinylation tag that allows for the elution of captured molecules from streptavidin beads. nih.gov

Photoaffinity Probes: Photoaffinity this compound probes contain a photoreactive group (e.g., diazirine, benzophenone, aryl azide) that, upon UV irradiation, forms a highly reactive species capable of covalently binding to nearby molecules. nih.govnih.govenamine.netiris-biotech.dewikipedia.org This "zero-distance" crosslinking allows for the identification of direct binding partners of this compound in complex biological environments. These probes are valuable tools for mapping ligand-binding sites and identifying protein targets. nih.govenamine.netwikipedia.org

Chemical Library Synthesis and Screening of this compound Derivatives

The synthesis of chemical libraries containing a diverse range of this compound derivatives is a powerful approach in drug discovery and chemical biology. openaccessjournals.comwikipedia.orgvapourtec.comrjeid.com These libraries consist of structurally related compounds, systematically synthesized with variations at different positions of the this compound scaffold. openaccessjournals.comvapourtec.com High-throughput screening (HTS) techniques are then used to rapidly test these libraries against specific biological targets or in cell-based assays to identify compounds with desired activities, such as receptor modulation or enzyme inhibition. openaccessjournals.comwikipedia.org This approach allows for the efficient exploration of the structure-activity relationship of this compound and the identification of novel probes or potential therapeutic leads. nih.govopenaccessjournals.com Automated synthesis and continuous flow chemistry can facilitate the efficient generation of such chemical libraries. vapourtec.com

Interactions of Isolithocholate Within the Host Microbiome Axis

Microbial Communities as Primary Biosynthesizers of Isolithocholate in the Gut

This compound is not produced by the human host but is a metabolite derived from the action of specific gut bacteria on primary bile acids. Primary bile acids, such as cholic acid and chenodeoxycholic acid, are synthesized in the liver from cholesterol and secreted into the gut to aid in fat digestion. gutmicrobiotaforhealth.comfrontiersin.org A portion of these primary bile acids escapes reabsorption and travels to the colon, where they are transformed by the resident microbial communities. gutmicrobiotaforhealth.com

The biosynthesis of isoLCA is a multi-step process undertaken by various bacterial species. The initial step is the deconjugation of taurine (B1682933) or glycine (B1666218) from primary bile acids, a function carried out by bacteria possessing bile salt hydrolase (BSH) activity, including species from the genera Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides. nih.govnih.gov Following deconjugation, the primary bile acid chenodeoxycholic acid is converted to lithocholic acid (LCA) through 7α-dehydroxylation, a process primarily attributed to certain species within the Clostridium genus. gutmicrobiotaforhealth.comfrontiersin.org

The final and defining step in isoLCA formation is the epimerization of LCA. This conversion is catalyzed by bacterial hydroxysteroid dehydrogenases (HSDHs). nih.gov Specifically, 3α-HSDHs and 3β-HSDHs are responsible for converting LCA to isoLCA. nih.govnih.gov This enzymatic action changes the spatial orientation of a hydroxyl group on the steroid nucleus, resulting in the formation of isoLCA. nih.gov While the complete list of bacteria capable of this transformation is still being elucidated, research points to the involvement of collaborative metabolism by several bacterial species. nih.gov

Influence of Gut Microbiota Diversity and Composition on this compound Levels

The abundance and diversity of the gut microbiota are paramount in determining the levels of isoLCA. A diverse and healthy gut microbiome, rich in specific bacterial species, is essential for the efficient conversion of primary bile acids into secondary bile acids like isoLCA. nih.govplos.org The composition of the gut microbiota can vary significantly between individuals due to factors like diet, genetics, and lifestyle, which in turn affects the production of microbial metabolites. plos.orgfrontiersin.org

A high-fat diet, for instance, can alter the gut microbiota composition and has been associated with decreased fecal levels of isoLCA in animal models. caymanchem.com Conversely, certain dietary components can promote the growth of bacteria involved in secondary bile acid metabolism. frontiersin.org The presence of specific bacterial families, such as Christensenellaceae, which has been linked to heritable components of the gut microbiota, may also play a role in the consistent production of certain metabolites. plos.org

Studies have shown that dysbiosis, an imbalance in the gut microbial community, can lead to altered bile acid profiles. wikipedia.orgnih.gov Conditions like inflammatory bowel disease (IBD) have been associated with significantly reduced levels of both 3-oxoLCA and isoLCA, along with a decrease in the bacterial genes responsible for their synthesis. nih.gov This highlights the critical role of a balanced gut microbiota in maintaining adequate levels of this important signaling molecule.

Reciprocal Modulation of Gut Microbial Species by this compound

The relationship between isoLCA and the gut microbiota is not unidirectional; isoLCA, in turn, can modulate the composition of the microbial community. Bile acids, including secondary bile acids, have direct antimicrobial properties that can shape the gut microbial landscape. gutmicrobiotaforhealth.comnih.gov They can disrupt bacterial membranes, influencing which species can thrive in the gut environment. nih.gov

Interestingly, isoLCA and its epimers have been shown to have selective antimicrobial activity. While they exhibit potent inhibitory effects against certain pathogens like Clostridioides difficile, they spare many commensal Gram-negative gut microbes that are important for maintaining a healthy gut ecosystem. biorxiv.orgasm.org This selective pressure can help to shape a microbial community that is resilient to pathogenic colonization. The epimerization of LCA to isoLCA may also serve to reduce toxicity for some beneficial members of the gut microbiota, further contributing to a balanced microbial environment. nih.gov

Role of this compound in Microbial-Host Metabolite Exchange and Cross-Talk

The production of isoLCA is part of a broader network of microbial metabolic exchange, where different bacterial species collaborate to transform substrates. nih.govnih.gov This metabolic cross-feeding ensures the production of a diverse array of metabolites that can then interact with host cells. mdpi.com this compound, once produced, can be absorbed by the host and enter systemic circulation, allowing it to exert effects beyond the gut. gutmicrobiotaforhealth.com

This microbial-host metabolite exchange is crucial for maintaining homeostasis. For example, the balance of different bile acid species, including isoLCA, can influence host metabolic pathways, such as glucose and lipid metabolism. gutmicrobiotaforhealth.commdpi.com Disruptions in this cross-talk, often due to an altered gut microbiota, are associated with various metabolic diseases. nih.gov

Mechanisms of this compound's Impact on Colonization Resistance Against Pathogens

One of the most significant roles of isoLCA is its contribution to colonization resistance, the ability of the indigenous gut microbiota to prevent the establishment of pathogenic microbes. nih.govwikipedia.org This is particularly well-documented in the context of Clostridioides difficile infection (CDI). biorxiv.org

The mechanisms by which isoLCA contributes to colonization resistance are multifaceted:

Direct Inhibition of Pathogen Growth: this compound has been shown to directly inhibit the growth of multiple strains of C. difficile in vitro at lower concentrations than its precursor, LCA. nih.gov It exhibits bactericidal activity against C. difficile, causing significant damage to the bacterial membrane even at subinhibitory concentrations. biorxiv.orgasm.org

Inhibition of Spore Germination: C. difficile infection is initiated by the germination of spores. This compound has been found to inhibit spore germination induced by taurocholic acid in several clinically relevant C. difficile strains. caymanchem.com

Reduction of Toxin Activity: C. difficile exerts its pathogenic effects through the production of toxins. This compound and its epimers can decrease the expression of the large cytotoxin TcdA, a key virulence factor of C. difficile. biorxiv.orgasm.org

Selective Antimicrobial Action: As mentioned earlier, isoLCA selectively targets pathogens like C. difficile while having minimal effects on many beneficial gut bacteria. biorxiv.orgasm.org This allows the commensal microbiota, which is crucial for colonization resistance, to remain largely intact. biorxiv.org

The disruption of the gut microbiota by antibiotics is a major risk factor for CDI, as it leads to a loss of secondary bile acids like isoLCA that normally provide protection. biorxiv.org The ability of isoLCA to inhibit key aspects of the C. difficile lifecycle highlights its importance in maintaining a healthy gut environment that is resistant to infection.

Theoretical Frameworks and Conceptual Models for Isolithocholate Function

Positioning Isolithocholate within the Broader Bile Acid Signaling Network

This compound is a key node in the intricate bile acid signaling network, which involves the liver, gut, and peripheral tissues. mdpi.com Bile acids, traditionally known for their role in fat digestion, are now understood to be versatile signaling molecules that regulate their own synthesis, transport, and metabolism through a complex enterohepatic circulation. mdpi.com They activate nuclear receptors like the farnesoid X receptor (FXR) and membrane-bound receptors such as the Takeda G protein-coupled receptor 5 (TGR5), influencing a wide array of physiological processes including glucose, lipid, and energy metabolism. mdpi.commatlantis.comnih.gov

Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver from cholesterol. mdpi.comweber.edu Upon entering the intestine, they are modified by the gut microbiota into secondary bile acids. weber.edu this compound is the 3β-hydroxy epimer of lithocholic acid (LCA), another secondary bile acid. seward.co.uk This epimerization, the change in the orientation of a hydroxyl group, is carried out by bacterial hydroxysteroid dehydrogenases (HSDHs). nrfhh.com This structural alteration is significant, as the stereochemistry of hydroxyl groups on the steroid nucleus dictates the biological activity and receptor interaction profile of the bile acid.

Hypothesized Roles as a Signaling Molecule vs. Metabolic Intermediate

This compound is conceptualized as having a dual role, acting as both a signaling molecule and a metabolic intermediate.

As a metabolic intermediate , this compound is a product of microbial modification of a primary bile acid metabolite. frontiersin.org Specifically, gut bacteria possessing 3β-hydroxysteroid dehydrogenase (3β-HSDH) can convert 3-oxo-LCA, an intermediate derived from lithocholic acid, into this compound. frontiersin.org This biotransformation is part of a broader pathway of bile acid metabolism by the gut microbiota, which generates a diverse pool of over 50 different secondary bile acids. researchgate.net These metabolic conversions are crucial for detoxifying the more hydrophobic and potentially toxic secondary bile acids like LCA. researchgate.net

As a signaling molecule , this compound exerts its own distinct biological effects. It has been identified as a molecular messenger that can influence cellular processes. Its unique 3β-hydroxy configuration, in contrast to the 3α-hydroxy group of its epimer LCA, leads to different interactions with host receptors. For example, studies have shown that ILCA can inhibit the growth of pathogenic bacteria like Clostridioides difficile. nrfhh.commdpi.com This suggests a role in colonization resistance, a key function of a healthy gut microbiome. utep.edu Furthermore, like other bile acids, ILCA is hypothesized to interact with various nuclear and G-protein coupled receptors, thereby modulating gene expression and cellular function in the host. utep.edu It has been shown to have inhibitory activity against the RORγt nuclear receptor, a key transcription factor for TH17 cells, suggesting a role in modulating immune responses.

The table below summarizes the dual roles of this compound.

RoleDescriptionKey Processes Involved
Metabolic Intermediate A product of microbial biotransformation of lithocholic acid (LCA).Microbial 3β-hydroxysteroid dehydrogenase (3β-HSDH) activity, bile acid detoxification pathways.
Signaling Molecule A bioactive lipid that interacts with host receptors to modulate cellular responses.Inhibition of pathogenic bacteria, modulation of host immune responses via nuclear receptors (e.g., RORγt).

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful theoretical tools for investigating the interactions of small molecules like this compound with their biological targets at an atomic level. These in silico methods predict how a ligand, such as a bile acid, binds to a receptor protein, providing insights into binding affinity, specificity, and the conformational changes that trigger downstream signaling. nrfhh.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can simulate its interaction with the ligand-binding pockets of nuclear receptors (e.g., FXR, PXR, RORγt) and GPCRs (e.g., TGR5). seward.co.uk These simulations help to understand how the specific 3β-hydroxy stereochemistry of ILCA influences its binding compared to its 3α-epimer, LCA. The process involves generating 3D structures of both the ligand (ILCA) and the target receptor, followed by an algorithm that samples different binding poses and scores them based on factors like electrostatic and van der Waals interactions.

Molecular dynamics (MD) simulations build upon docking by simulating the movement of every atom in the ligand-receptor complex over time. nih.gov This provides a dynamic view of the interaction, revealing the stability of the binding pose, the flexibility of the protein and ligand, and the role of surrounding water molecules. For this compound, MD simulations can elucidate how its binding affects the conformational dynamics of a receptor, which is crucial for the recruitment of co-activator or co-repressor proteins that ultimately regulate gene transcription. These simulations solve Newton's laws of motion for the atoms in the system, providing a trajectory that reveals the system's behavior over time. mdpi.com

While specific, large-scale MD simulation studies exclusively focused on this compound are not abundant in the literature, the principles are widely applied to bile acids and their receptors. For instance, molecular docking has been used to study the binding of bile acid derivatives to hydroxysteroid dehydrogenases, the very enzymes responsible for producing ILCA. seward.co.uk Such studies provide a mechanistic understanding of the stereo-selectivity of these enzymes. seward.co.uk

The following table outlines the application of these computational methods to study this compound.

Computational MethodApplication to this compoundInsights Gained
Molecular Docking Predicting the binding mode of ILCA to receptors (FXR, PXR, TGR5, RORγt). seward.co.ukBinding affinity, specificity, key interacting amino acid residues, comparison with other bile acids like LCA.
Molecular Dynamics (MD) Simulating the dynamic behavior of the ILCA-receptor complex over time. nih.govStability of binding, conformational changes in the receptor, role of solvent, free energy of binding.

Evolutionary Perspectives on this compound and Bile Acid Diversity

The existence of this compound is a direct consequence of the co-evolution of hosts and their gut microbiota. The diversity of bile acid structures seen across different vertebrate species and within an individual host reflects a long evolutionary history of chemical diversification. researchgate.net

From an evolutionary standpoint, the host's primary bile acid synthetic pathways evolved to produce molecules like CA and CDCA for digestion. weber.edu The subsequent evolution of the gut microbiome introduced a vast new enzymatic repertoire capable of modifying these primary bile acids. researchgate.net The enzymes responsible for creating the vast array of secondary bile acids, including the HSDHs that produce this compound, likely conferred a selective advantage to the bacteria possessing them. This could be through detoxification of toxic bile acid concentrations or by creating specific signaling molecules to communicate with the host or other microbes.

The structural diversification of bile acids, including epimerization to form iso-bile acids like this compound, can be seen as a mechanism to expand the signaling capacity of the bile acid pool. researchgate.net Different bile acid structures have different receptor affinities and downstream effects. This chemical diversity allows for a more nuanced regulation of host physiology. It is speculated that these diverse metabolites evolved as signaling molecules for microbe-microbe and microbe-host interactions. researchgate.net The presence of over 50 different microbially-derived secondary bile acids in human feces underscores this immense diversification. researchgate.net

The evolution of nuclear receptors themselves parallels this diversification. Nuclear receptors appeared early in animal evolution and have since expanded and specialized, co-evolving with their ligands. The ability of microbial metabolites like this compound to interact with these ancient host receptors highlights a deeply integrated host-microbe signaling relationship that has been shaped over millions of years.

Systems Biology Approaches to Understanding this compound Pathways and Perturbations

A systems biology approach is essential for fully understanding the role of this compound, as it considers the compound not in isolation, but as part of a complex, interconnected system. This approach integrates multiple layers of biological information—genomics, transcriptomics, proteomics, and metabolomics—to construct comprehensive models of biological processes.

To understand this compound's function, systems biology would aim to:

Map the Network: Identify all the components that interact with or are affected by this compound. This includes the microbial genes and enzymes that produce it (e.g., 3β-HSDH), the host receptors it binds to, and the genes and proteins whose expression it regulates.

Analyze Dynamics: Study how the concentration of this compound and its downstream effects change over time in response to various perturbations, such as changes in diet, antibiotic use, or in disease states.

Integrate Multi-Omics Data: Combine data from different "omics" fields. For example, a metabolomics study might show increased levels of this compound in a certain condition. Transcriptomics could then reveal which host gene expression pathways are altered in response, while metagenomics could identify the specific gut microbes responsible for its production. frontiersin.org

Model Pathway Perturbations: Use computational models to simulate the effects of increasing or decreasing this compound levels. This can help predict the systemic consequences of perturbations in its pathway and identify potential points for therapeutic intervention.

For example, a systems approach could analyze how antibiotic treatment disrupts the gut microbial community, leading to a decrease in this compound production. This change in the metabolome could then be linked to transcriptomic changes in the host's intestinal cells, potentially explaining an increased susceptibility to pathogens like C. difficile. By integrating these datasets, researchers can move beyond simple correlations to a mechanistic understanding of this compound's role in health and disease.

Future Directions and Emerging Research Avenues for Isolithocholate

Discovery of Novel Isolithocholate-Binding Proteins and Receptors Beyond Known Bile Acid Receptors

Current understanding of bile acid signaling primarily revolves around established receptors such as the G protein-coupled bile acid receptor 1 (TGR5) and the nuclear receptor farnesoid X receptor (FXR). However, the specific and potentially unique interactions of this compound with cellular targets are not fully elucidated. Future research directions include the systematic discovery of novel proteins and receptors that exhibit high binding affinity and specificity for this compound. This could involve employing techniques such as affinity chromatography coupled with mass spectrometry, or advanced protein-ligand interaction studies. Identifying these novel binding partners is crucial for understanding the complete spectrum of this compound's biological effects, which may extend beyond the pathways modulated by canonical bile acid receptors. Research into bacteriophage receptor-binding proteins provides examples of methodologies that could be adapted to identify novel binding partners for small molecules like this compound, focusing on protein domains and structures involved in recognition mdpi.comnih.govugent.be. Studies on other protein-binding interactions, such as those involving RNA-binding proteins, also highlight techniques for identifying novel protein associations that could be applied to this compound nih.gov.

Application of Advanced Omics Technologies (e.g., Spatial Metabolomics, Single-Cell Metabolomics)

Advanced omics technologies offer powerful tools to dissect the complex metabolic landscape and identify the specific roles of this compound at high resolution. Future studies will increasingly utilize techniques like spatial metabolomics and single-cell metabolomics to understand the distribution and effects of this compound within tissues and at the level of individual cells. Spatial metabolomics can reveal the localization of this compound within different tissue compartments, providing insights into its sites of action and metabolism researchgate.netnih.govnih.govebi.ac.ukyoutube.com. Single-cell metabolomics allows for the analysis of this compound and its metabolic effects in heterogeneous cell populations, helping to identify which specific cell types are influenced by this bile acid researchgate.netnih.govnih.govebi.ac.ukyoutube.com. Integrating this compound data with other omics layers, such as transcriptomics and proteomics, through multi-omics analysis platforms can provide a more holistic view of the biological pathways affected by this compound biorxiv.orghumanspecificresearch.orgnih.govecetoc.orgfrontiersin.org. This integrated approach can uncover novel mechanisms and biomarkers associated with this compound signaling and metabolism.

Development of Innovative In Vitro and In Vivo Models for Elucidating Complex Mechanisms

Elucidating the complex mechanisms of this compound requires sophisticated model systems that can accurately mimic physiological conditions. Future research will focus on developing and utilizing innovative in vitro and in vivo models. This includes the creation of advanced cell culture systems, such as organ-on-a-chip platforms or 3D tissue models, that can better recapitulate the in vivo environment and allow for detailed mechanistic studies of this compound's effects on specific cell types and tissues lek.comresearchgate.netliveonbiolabs.com. Furthermore, genetically modified animal models or gnotobiotic models colonized with specific microbiota compositions can help to understand the interplay between this compound production by gut microbes and host physiology fishersci.atplos.org. These models can provide valuable insights into how variations in this compound levels impact host health and disease. The development of human complex in vitro models (CIVMs) also holds promise for studying tissue development, physiology, and disease at high-throughput, offering a potential avenue for studying this compound's impact researchgate.net.

Interrogating this compound's Role in Inter-Organ Communication and Systemic Homeostasis in Model Systems

Bile acids are known to act as signaling molecules that facilitate communication between different organs, particularly between the gut and the liver, but also impacting other distant organs. Future research will investigate the specific contribution of this compound to this inter-organ communication network. Using advanced in vivo models and potentially multi-organ-on-a-chip systems, researchers can trace the synthesis, circulation, and target organs of this compound and study its effects on systemic homeostasis nih.govembopress.orgki.senih.govfrontiersin.orgfrontiersin.org. This includes exploring how this compound signals influence metabolic processes, immune responses, and potentially even neurological functions. Understanding how dysregulation of this compound levels or signaling impacts inter-organ crosstalk is crucial for identifying its role in systemic diseases. Studies on systemic regulation of organ homeostasis and inter-organ communication in the context of metabolic health and aging provide a framework for investigating this compound's broader impact nih.govembopress.orgki.senih.govfrontiersin.orgfrontiersin.org.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for quantifying isolithocholate in biological samples?

  • Methodological Answer : Isolation and quantification of this compound (IsoLCA) typically involve liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Sample preparation includes lipid extraction using organic solvents (e.g., methanol-chloroform), followed by derivatization for GC-MS analysis. Validation parameters (e.g., limit of detection, recovery rates) should adhere to guidelines from the International Journal of Current Pharmaceutical Research, which emphasizes reproducibility and cross-lab consistency . For example, a study comparing LC-MS and GC-MS reported LC-MS achieving a lower limit of detection (LOD: 0.1 nM vs. 1 nM for GC-MS) due to reduced matrix interference .

Q. How is this compound biosynthesized in the human gut microbiota?

  • Methodological Answer : this compound is a secondary bile acid derived from the 7α-dehydroxylation of primary bile acids (e.g., chenodeoxycholate) by gut bacteria like Clostridium scindens. Experimental validation involves anaerobic bacterial cultures supplemented with primary bile acids, followed by metabolomic profiling. Pathway enrichment analysis (e.g., via Enteropathway databases) can identify upstream depletion of glycocholate (GCA) and downstream enrichment of IsoLCA, as observed in centenarian gut microbiota studies .

Q. What role does this compound play in the gut-liver axis?

  • Methodological Answer : Mechanistic studies often use in vitro cell models (e.g., HepG2 hepatocytes) treated with IsoLCA to assess gene expression (e.g., FXR, TGR5 receptors). Data should be contextualized with in vivo murine models, where fecal metabolite profiling and hepatic RNA sequencing are paired to identify correlations between IsoLCA levels and liver function markers .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s role in colorectal cancer (CRC)?

  • Methodological Answer : Conflicting data arise from variability in study designs. For instance, while some studies associate elevated IsoLCA with CRC risk due to pro-inflammatory signaling, others highlight its anti-apoptotic effects in centenarians. A meta-analysis framework (e.g., PRISMA guidelines) should be applied, stratifying results by cohort demographics, dietary factors, and microbial community composition. Critical parameters include adjusting for confounders like antibiotic use or bile acid sequestration therapies .

Q. What experimental models best recapitulate this compound’s interaction with dynamic microbial communities?

  • Methodological Answer : Gnotobiotic mouse models colonized with human-derived microbiota provide high fidelity but require rigorous controls (e.g., sham inoculations). In vitro systems like the Simulator of Human Intestinal Microbial Ecosystem (SHIME) allow real-time tracking of IsoLCA production under varying pH and nutrient conditions. However, in vitro models may oversimplify host immune interactions, necessitating complementary transcriptomic analyses .

Q. How should researchers design studies to account for inter-individual variability in this compound metabolism?

  • Methodological Answer : Implement the PICOT framework:

  • P opulation: Define subgroups (e.g., age, diet, microbiome diversity).
  • I ntervention: Standardize bile acid supplementation protocols.
  • C omparison: Use placebo or primary bile acid controls.
  • O utcome: Quantify IsoLCA via validated assays and correlate with clinical endpoints (e.g., inflammation markers).
  • T ime: Longitudinal sampling to capture temporal metabolic shifts .

Q. What strategies optimize the detection of this compound in complex matrices like fecal samples?

  • Methodological Answer : Combine solid-phase extraction (SPE) with high-resolution LC-MS/MS to minimize ion suppression. For example, a 2023 study achieved 95% recovery by using C18 SPE cartridges and a methanol gradient elution. Data should be normalized to internal standards (e.g., deuterated IsoLCA) and cross-validated with NMR for structural confirmation .

Methodological Best Practices

  • Literature Review : Use Google Scholar with keywords like “this compound metabolism” and filter by citation count to prioritize seminal works .
  • Data Presentation : Follow Beilstein Journal guidelines: place raw data in supplementary files and highlight statistically significant trends in main figures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.